molecular formula C22H19ClN2O2 B309277 4-[(4-chlorobenzoyl)amino]-N-(2,4-dimethylphenyl)benzamide

4-[(4-chlorobenzoyl)amino]-N-(2,4-dimethylphenyl)benzamide

Cat. No. B309277
M. Wt: 378.8 g/mol
InChI Key: QZWOFFXGVHEZJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-chlorobenzoyl)amino]-N-(2,4-dimethylphenyl)benzamide, also known as C646, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer research.

Mechanism of Action

4-[(4-chlorobenzoyl)amino]-N-(2,4-dimethylphenyl)benzamide binds to the catalytic domain of p300/CBP and inhibits its HAT activity. This results in decreased acetylation of histones and altered gene expression. The specific mechanism of how this leads to anti-tumor effects is still being studied, but it is thought to involve the regulation of genes that control cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have anti-tumor effects in various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to induce apoptosis (programmed cell death) in some cancer cells. In addition, this compound has been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(4-chlorobenzoyl)amino]-N-(2,4-dimethylphenyl)benzamide in lab experiments is that it is a small molecule inhibitor, which makes it easier to administer and study compared to larger molecules such as antibodies. However, one limitation is that it is not specific to p300/CBP and can inhibit other HATs as well. This can lead to off-target effects and make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of 4-[(4-chlorobenzoyl)amino]-N-(2,4-dimethylphenyl)benzamide. One area of research is to further investigate its anti-tumor effects and potential use as a cancer therapy. Another area of research is to develop more specific inhibitors of p300/CBP that do not have off-target effects. Additionally, this compound could be used as a tool to study the role of p300/CBP in various biological processes beyond cancer.

Synthesis Methods

4-[(4-chlorobenzoyl)amino]-N-(2,4-dimethylphenyl)benzamide can be synthesized through a series of chemical reactions. The first step involves the synthesis of 4-chlorobenzoic acid, which is then reacted with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 2,4-dimethylaniline to form this compound.

Scientific Research Applications

4-[(4-chlorobenzoyl)amino]-N-(2,4-dimethylphenyl)benzamide has been extensively studied for its potential applications in cancer research. Specifically, it has been shown to inhibit the activity of histone acetyltransferase (HAT) p300/CBP. HATs are enzymes that add acetyl groups to histones, which can alter gene expression. p300/CBP is a HAT that is overexpressed in many types of cancer, and its inhibition by this compound has been shown to have anti-tumor effects.

properties

Molecular Formula

C22H19ClN2O2

Molecular Weight

378.8 g/mol

IUPAC Name

4-[(4-chlorobenzoyl)amino]-N-(2,4-dimethylphenyl)benzamide

InChI

InChI=1S/C22H19ClN2O2/c1-14-3-12-20(15(2)13-14)25-22(27)17-6-10-19(11-7-17)24-21(26)16-4-8-18(23)9-5-16/h3-13H,1-2H3,(H,24,26)(H,25,27)

InChI Key

QZWOFFXGVHEZJE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.